molecular formula C5H2N4 B1256450 Aminoethenetricarbonitrile

Aminoethenetricarbonitrile

Cat. No.: B1256450
M. Wt: 118.1 g/mol
InChI Key: JXZDPLULLOXBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Polyfunctional Nitriles as Key Synthetic Intermediates

Polyfunctional nitriles are organic compounds containing multiple nitrile (-C≡N) groups, often alongside other functional groups. The nitrile group is of immense importance in organic synthesis due to its unique reactivity. nih.gov It possesses a nucleophilic nitrogen atom, an electrophilic carbon center, and the ability to participate in π-coordination, making its chemistry rich and diverse. nih.gov This functionality allows nitriles to be transformed into various other functional groups and intermediates. nih.gov

The presence of multiple nitrile groups in a single molecule, as seen in polyfunctional nitriles, enhances its utility as a synthetic intermediate. These compounds are highly reactive and are extensively used in the construction of diverse heterocyclic ring systems. mdpi.com Their ability to participate in a wide array of reactions, including cycloadditions and C-H bond functionalizations, makes them powerful tools for synthesizing complex carbo- and heterocycles. nih.govresearchgate.net The development of synthetic methods utilizing polyfunctional nitriles is a significant area of research, offering practical strategies for creating complex organic molecules. researchgate.net

Historical Development and Early Research Significance

Structural Features and their Implications for Reactivity

The structure of aminoethenetricarbonitrile (C₅H₂N₄) is characterized by an ethene backbone substituted with an amino group (-NH₂) and three nitrile groups (-C≡N). chemicalbook.com This arrangement of functional groups has profound implications for the molecule's reactivity. The presence of three electron-withdrawing nitrile groups makes the carbon-carbon double bond electron-deficient. This electronic feature dictates its reactivity towards both nucleophiles and electrophiles.

The reactivity of olefins is generally influenced by the electronic nature of their substituents. chemrxiv.org In this compound, the electron-withdrawing nature of the three nitrile groups makes the double bond susceptible to nucleophilic attack. Conversely, the amino group can be a site for electrophilic attack. This dual reactivity makes it a versatile reagent in organic synthesis.

Overview of Research Trajectories: From Synthesis to Advanced Applications

Research on this compound and related polyfunctional nitriles has evolved from fundamental synthesis and reactivity studies to a wide range of advanced applications. Initially, the focus was on developing efficient synthetic routes and understanding the basic reactivity of these compounds. chemicalbook.com This foundational work paved the way for their use as versatile building blocks in organic synthesis.

A significant research trajectory has been the utilization of this compound in the synthesis of nitrogen-containing heterocycles, such as pyridines and pyrimidines. mdpi.comresearchgate.netnih.gov These heterocyclic scaffolds are of considerable interest due to their presence in a vast number of biologically active compounds and functional materials. researchgate.netnih.gov For example, pyridine (B92270) derivatives are found in numerous pharmaceuticals. organic-chemistry.org

More recently, research has expanded into the field of materials science. The unique electronic properties of molecules derived from this compound suggest their potential use in the development of advanced polymers and other functional materials. routledge.com The creation of new polymeric materials with improved properties is a key objective in this area. routledge.com Additionally, the biological activities of compounds synthesized from this compound precursors are being explored, with some derivatives showing potential as anticancer agents. researchgate.net The journey of this compound research showcases a classic progression from a synthetic curiosity to a valuable tool in both medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminoethene-1,1,2-tricarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2N4/c6-1-4(2-7)5(9)3-8/h9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZDPLULLOXBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(=C(C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Aminoethenetricarbonitrile

Established Synthesis Routes

The preparation of aminoethenetricarbonitrile can be achieved through several key synthetic strategies, primarily involving multi-component reactions that offer efficiency and atom economy.

A notable method for synthesizing this compound involves the reaction of tetracyanoethylene (B109619) with a nitrogen source, often in the presence of other reactants. One established pathway uses tetracyanoethylene, an aldehyde, and ammonium (B1175870) acetate (B1210297). researchgate.net In this process, the ammonium acetate serves as the nitrogen source, reacting in a complex sequence to yield the target molecule. researchgate.net

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that contains the majority of the atoms from the starting materials. wikipedia.orgtcichemicals.comepfl.ch This approach is highly valued for its efficiency and for generating molecular complexity in a single step. tcichemicals.comnih.gov

The synthesis of this compound from tetracyanoethylene, an aldehyde, and ammonium acetate is a prime example of a multi-component reaction paradigm. researchgate.net Such reactions proceed through a cascade of elementary steps, where intermediates are formed and consumed in the same reaction vessel, leading to the final product without the need for isolating intermediate compounds. organic-chemistry.org

The efficiency of multi-component reactions is highly dependent on optimizing conditions such as solvent, temperature, and reaction time. For analogous MCRs, adjustments to these parameters have been shown to lead to high-purity yields and significantly reduced reaction times. researchgate.net Modern approaches to optimization can also involve advanced computational techniques, such as Artificial Neural Networks (ANN), which can model complex, non-linear interactions between reaction components to predict optimal conditions and maximize yields. bidacv.com

The table below summarizes typical conditions for related multi-component reactions, highlighting the parameters that are often optimized for efficiency.

ParameterOptimized ConditionOutcome
Reaction Time 15-30 minutesHigh Purity Yield
Catalyst Green Catalyst (e.g., H-ZSM-22)Environmentally Benign, Efficient
Work-up Easy Work-upPollution-Free Process
Solvent Solvent-Free or Green SolventsImproved Environmental Profile

This table presents generalized optimization data from analogous multi-component reactions described in the literature. researchgate.net

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanism, including the transient species formed during the reaction, is crucial for controlling and improving synthetic routes.

Reaction intermediates are short-lived, high-energy species that are formed during the conversion of reactants to products. lumenlearning.comfiveable.me Their existence can be transient, but they are critical in defining the pathway of a chemical reaction. lumenlearning.com

In the synthesis involving tetracyanoethylene, an aldehyde, and ammonium acetate, this compound itself is formed as an initial product. researchgate.net The reaction also concurrently converts the aldehyde into an imine. researchgate.net This imine is described as an unstable intermediate that readily reacts further with the newly formed this compound. researchgate.net This subsequent reaction leads to a second intermediate, which then undergoes cyclization to form more complex heterocyclic products. researchgate.net

Identified Intermediates in a Related Synthesis Pathway:

Imine: Formed from the aldehyde and ammonium acetate; considered an unstable intermediate. researchgate.net

Second Intermediate (141 in source): Formed from the condensation of the imine and this compound. researchgate.net

Stereochemistry is a branch of chemistry that focuses on the three-dimensional arrangement of atoms in molecules. wikipedia.org It is particularly important when a molecule contains stereocenters, which can lead to the existence of different stereoisomers like enantiomers and diastereomers. wikipedia.orgyoutube.com

The molecule this compound is achiral, meaning it does not have a stereocenter and is superimposable on its mirror image. Therefore, its direct synthesis does not involve stereochemical complexity. youtube.com However, stereochemistry becomes a critical consideration in subsequent reactions where this compound is used as an intermediate. researchgate.net For instance, when it reacts with an imine intermediate, the resulting cyclized product can contain multiple stereocenters, making the stereochemical outcome of the reaction a key aspect to control. researchgate.netchemrxiv.org

Novel and Sustainable Synthetic Approaches

The development of novel and sustainable synthetic methodologies for this compound is an area of growing interest, driven by the principles of green chemistry. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The focus is on creating environmentally benign reaction pathways and exploring catalyst-free syntheses.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound seeks to create more environmentally friendly and economically viable production methods. scispace.comrsc.orgirjmets.comrroij.com Key to this is the selection of non-toxic solvents, the use of renewable starting materials, and the design of energy-efficient reaction conditions. acs.org

One of the primary goals of green chemistry is to prevent waste rather than treating it after it has been created. acs.org This principle is particularly relevant to the synthesis of complex molecules like this compound. Traditional synthetic routes can generate significant amounts of by-products and waste. By redesigning these syntheses to maximize the incorporation of all materials used in the process into the final product, the atom economy of the reaction is improved. acs.org

The use of safer solvents is another cornerstone of green chemistry. acs.org Many organic reactions are carried out in volatile organic compounds (VOCs), which can have significant environmental and health impacts. Research into the synthesis of related nitrogen-containing compounds, such as α-aminonitriles, has demonstrated the effectiveness of using water as a solvent. nih.govnih.govresearchgate.netrsc.orgrsc.org Water is non-toxic, non-flammable, and readily available, making it an ideal green solvent. google.com The development of aqueous-phase syntheses for cyano-substituted compounds is a promising area of research that could be applied to this compound production. google.com

The table below summarizes the application of key green chemistry principles to the potential synthesis of this compound.

Green Chemistry PrincipleApplication in this compound Synthesis
Prevention of Waste Designing synthetic routes with high atom economy to minimize by-product formation.
Safer Solvents and Auxiliaries Utilizing water or other green solvents like glycerol (B35011) in place of hazardous organic solvents. researchgate.net
Design for Energy Efficiency Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com
Use of Renewable Feedstocks Investigating bio-based starting materials as alternatives to petroleum-derived precursors.
Reduce Derivatives Avoiding the use of protecting groups to simplify reaction steps and reduce waste. acs.org

Development of Catalyst-Free or Environmentally Benign Methods

The development of catalyst-free synthetic methods represents a significant advancement in sustainable chemistry. researchgate.netrsc.orgresearchgate.net Catalysts, while often improving reaction efficiency, can sometimes be based on toxic or expensive metals, and their removal from the final product can be challenging. Catalyst-free reactions simplify purification processes and eliminate the environmental concerns associated with certain catalytic systems.

Recent research has shown the feasibility of catalyst-free syntheses for various nitrile compounds. For instance, the synthesis of 3-sulfone nitriles has been achieved in water without any metal catalyst, ligand, or organic solvent. rsc.org Similarly, efficient catalyst-free protocols have been developed for the synthesis of nitriles from aldehydes using green solvents like glycerol. researchgate.net These approaches often rely on the inherent reactivity of the starting materials under specific conditions, such as elevated temperature or microwave irradiation. mdpi.com

In the context of this compound, exploring catalyst-free pathways could involve the reaction of simple, readily available precursors under optimized, solvent-free, or aqueous conditions. The Strecker reaction, a well-established method for synthesizing α-aminonitriles, has been a focus for the development of greener and catalyst-free approaches. nih.govnih.govresearchgate.netrsc.orgrsc.org While traditionally requiring a catalyst, modifications using environmentally benign catalysts or even organocatalysts like aqueous formic acid have been reported. rsc.org These advancements in related nitrile synthesis provide a strong foundation for developing similar catalyst-free or more environmentally friendly catalytic systems for this compound.

The following table outlines potential catalyst-free approaches for the synthesis of this compound based on methodologies developed for related compounds.

Reaction TypeReactantsConditionsPotential for this compound Synthesis
Michael Addition Sulfonyl hydrazides and acrylonitrilesWater, catalyst-freeA similar Michael-type addition could potentially be explored for the synthesis of this compound precursors. rsc.org
Condensation Reaction Aldehydes and hydroxylamine (B1172632) hydrochlorideGlycerol, catalyst-freeThe condensation of appropriate precursors in a green solvent could be a viable route. researchgate.net
Microwave-Assisted Synthesis Enaminonitriles and benzohydrazidesMicrowave, catalyst-freeMicrowave irradiation could facilitate the reaction of suitable starting materials to form the this compound backbone without a catalyst. mdpi.com

While dedicated research on the catalyst-free synthesis of this compound is still emerging, the successful application of these principles to a wide range of other nitrile-containing compounds suggests a promising future for the development of more sustainable synthetic routes for this important chemical.

Reactivity and Advanced Reaction Mechanisms of Aminoethenetricarbonitrile

Nucleophilic and Electrophilic Reactivity Patterns

The unique arrangement of functional groups in aminoethenetricarbonitrile gives rise to distinct reactive sites, allowing it to act as both a nucleophile and an electrophile. The electron-donating amino group enhances the nucleophilicity of the nitrogen atom and the adjacent carbon of the double bond, while the potent electron-withdrawing nature of the three cyano groups renders the nitrile carbons and the other carbon of the double bond electrophilic.

Reactivity at the Amino Group

The primary amino group in this compound possesses a lone pair of electrons, making it a potent nucleophilic center. This nucleophilicity allows it to participate in a variety of reactions typical of primary amines.

N-Acylation: The amino group can react with acylating agents, such as acid chlorides or anhydrides, to form N-acylated derivatives. This reaction proceeds through a standard nucleophilic acyl substitution mechanism.

Condensation Reactions: The nucleophilic character of the amino group is pivotal in the synthesis of heterocyles. For instance, it can condense with carbonyl compounds or imines. A documented reaction shows this compound condensing with an aldehyde-derived imine, which is a key step in the formation of imidazole (B134444) derivatives. researchgate.netresearchgate.net

Reactivity at the Nitrile Functionalities

Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed. libretexts.orgebsco.comchemistrysteps.comlumenlearning.comyoutube.comyoutube.com This reaction typically proceeds in a stepwise manner, first forming an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. libretexts.orglumenlearning.com Careful control of reaction conditions can potentially allow for the isolation of the intermediate amide. youtube.com

Nucleophilic Addition: Strong nucleophiles, such as Grignard reagents or organolithium compounds, can attack the electrophilic carbon of the nitrile group. libretexts.orgchemistrysteps.com This initially forms an imine anion, which upon workup, can be converted into a ketone. libretexts.orgpearson.com Reduction with hydride reagents like lithium aluminum hydride (LiAlH₄) reduces the nitriles to primary amines. libretexts.orgchemistrysteps.com

Reactivity of the Ethene Scaffold

The carbon-carbon double bond in this compound is highly polarized, a classic example of a push-pull alkene. researchgate.net The amino group pushes electron density into the double bond, while the three nitrile groups pull density away. This makes the β-carbon (the carbon not attached to the amino group) highly electrophilic and susceptible to conjugate addition.

Michael Addition: The electron-deficient nature of the β-carbon makes this compound an excellent Michael acceptor. chimicatechnoacta.rucommonorganicchemistry.comlibretexts.orglibretexts.org It readily undergoes 1,4-conjugate addition with a variety of nucleophiles (Michael donors), including amines (aza-Michael) and thiols (thia-Michael). chimicatechnoacta.rucommonorganicchemistry.commdpi.com This reaction is fundamental to many of the annulation strategies involving this compound.

Cycloaddition and Annulation Reactions

The distinct reactivity of this compound makes it a valuable building block in the synthesis of cyclic and heterocyclic compounds. Its ability to participate in reactions that form multiple carbon-carbon and carbon-heteroatom bonds in a single sequence is of significant synthetic utility.

Formation of Nitrogen-Containing Heterocycles (e.g., Imidazoles, Pyrimidines)

This compound is a key precursor in multicomponent reactions for the synthesis of various nitrogen-containing heterocycles. gcwgandhinagar.comijnrd.orgresearchgate.netnumberanalytics.comgoogle.com

Imidazole Synthesis: Research has shown that this compound, often generated in situ from the reaction of tetracyanoethylene (B109619) with an aldehyde in the presence of ammonium (B1175870) acetate (B1210297), is a key intermediate in the synthesis of substituted imidazoles. researchgate.netresearchgate.net The process involves the condensation of the amino group of this compound with an unstable imine (also formed in the reaction mixture), followed by an intramolecular cyclization to yield a dihydroimidazole (B8729859) derivative. researchgate.netresearchgate.net

Reactant 1Reactant 2Catalyst/MediumProduct TypeRef.
TetracyanoethyleneAldehydeAmmonium Acetate2-(4-amino-2-alkyl-2,5-dihydro-1H-imidazol-5-ylidene)malononitriles researchgate.net

Pyrimidine (B1678525) Synthesis: While direct synthesis from this compound is less commonly documented, related compounds like malononitrile (B47326) are workhorse reagents in pyrimidine synthesis. gcwgandhinagar.com Given the structural similarities and the reactivity of the nitrile groups, this compound is a potential substrate for similar cyclocondensation reactions with amidines to form highly substituted aminopyrimidines.

Pericyclic Reaction Pathways

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The electron-deficient double bond of this compound makes it a suitable component in certain types of pericyclic reactions, particularly cycloadditions. wikipedia.orgorganic-chemistry.orgebsco.com

[4+2] Cycloadditions (Diels-Alder Type): this compound can act as a potent dienophile in Diels-Alder reactions due to its electron-withdrawing nitrile groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org It can react with electron-rich dienes to form six-membered rings. The hetero-Diels-Alder reaction, where either the diene or dienophile contains a heteroatom, is also a possibility for synthesizing heterocyclic systems. wikipedia.orgsigmaaldrich.com

1,3-Dipolar Cycloadditions: In this class of reactions, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. wikipedia.orgorganic-chemistry.orgfrontiersin.orgbeilstein-journals.orgrsc.org this compound, as an electron-deficient alkene, is an excellent dipolarophile. It can react with various 1,3-dipoles, such as azomethine ylides, nitrile oxides, or diazo compounds, to afford a diverse range of five-membered nitrogen- and/or oxygen-containing heterocycles with high regioselectivity. organic-chemistry.orgbeilstein-journals.org

Annulation Reactions: Annulation, or ring-forming, reactions like the Robinson annulation involve a Michael addition followed by an intramolecular aldol (B89426) condensation. libretexts.orgvedantu.comunacademy.comwikipedia.orgmasterorganicchemistry.com A substrate like this compound could theoretically participate in the initial Michael addition step with an enolate. The resulting adduct, containing multiple nitrile groups and a ketone, could then potentially undergo an intramolecular cyclization, leading to complex, fused ring systems. vedantu.comwikipedia.org

Hetero-Diels-Alder Type Reactions

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com A variation, the hetero-Diels-Alder (HDA) reaction, involves a diene or dienophile containing a heteroatom, leading to the synthesis of heterocyclic systems. wikipedia.orgsigmaaldrich.comorganic-chemistry.org this compound possesses structural features that suggest its potential participation in HDA reactions, primarily as an electron-deficient dienophile.

In a normal-electron-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. organic-chemistry.org The reactivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. organic-chemistry.org The three strongly electron-withdrawing cyano groups on this compound significantly lower the energy of its LUMO, making it a potent dienophile for reactions with electron-rich dienes like Danishefsky's or Rawal's diene. enamine.net

Conversely, in an inverse-electron-demand Diels-Alder (IEDDA) reaction, the electronic requirements are reversed: an electron-deficient diene reacts with an electron-rich dienophile. organic-chemistry.orgsigmaaldrich.comnih.gov Azadienes, such as triazines and tetrazines, are intrinsically electron-deficient and are common components in IEDDA reactions. sigmaaldrich.comnih.gov While this compound itself is not a traditional 4π diene, its enamine character could allow it to react as the 2π component with highly electron-deficient azadienes. nih.govmun.carsc.org The reaction would be facilitated by the electron-donating character of the amino group, which raises the HOMO energy of the alkene.

The potential HDA reactivity of this compound is summarized in the table below.

Reaction TypeRole of this compoundPotential Reaction Partner (Diene)Expected Product Class
Normal-Demand HDADienophile (2π component)Electron-rich dienes (e.g., 1-amino-3-siloxy-1,3-butadienes) organic-chemistry.orgHighly functionalized cyclohexene (B86901) derivatives
Inverse-Demand HDADienophile (2π component)Electron-deficient azadienes (e.g., 1,2,4,5-tetrazines) sigmaaldrich.comnih.govNitrogen-containing heterocycles

Condensation and Addition Reactions

The primary amino group of this compound allows it to undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. Current time information in Bangalore, IN. This reaction is typically acid-catalyzed and proceeds via a reversible mechanism. Current time information in Bangalore, IN.

The mechanism involves two main stages:

Nucleophilic Addition: The lone pair of electrons on the nitrogen of the amino group attacks the electrophilic carbonyl carbon, forming a zwitterionic intermediate. A proton transfer then yields a neutral carbinolamine.

Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom yields the final imine product.

This compound can also potentially react with pre-formed imines in a process called transimination. This equilibrium-driven reaction involves the exchange of the amine component of the imine and would be driven to completion by the removal of the more volatile amine.

Thiosemicarbazones, typically formed by the condensation of a carbonyl compound with thiosemicarbazide, are versatile reagents in heterocyclic synthesis. nih.gov They possess multiple nucleophilic centers (the sulfur atom and the hydrazine (B178648) nitrogens). Research on the reactions of tetracyanoethylene (TCNE), a powerful electron acceptor analogous to the tricyanovinyl moiety of this compound, shows that it readily reacts with thiosemicarbazones. electrochemsci.org

By analogy, this compound is expected to react with thiosemicarbazones. The reaction would likely proceed via nucleophilic attack from the thiosemicarbazone onto the electron-deficient double bond of this compound. The sulfur atom of the thiosemicarbazone is a soft nucleophile and would be expected to attack the β-carbon of the double bond (Michael addition). Subsequent cyclization or rearrangement could lead to a variety of heterocyclic products. The specific outcome can be influenced by reaction conditions such as pH and the nature of the substituents on the thiosemicarbazone. researchgate.net

The formation of an imidazolylidene malononitrile from this compound represents a complex transformation for which direct literature precedent is scarce. However, a plausible mechanistic pathway can be proposed based on the known reactivity of the constituent functional groups. Imidazolylidenes are a class of N-heterocyclic carbenes, and their synthesis often involves the cyclization of precursors containing a C-N-C-C-N backbone. researchgate.netresearchgate.net

A hypothetical synthesis could involve the reaction of this compound with a reagent that provides the missing one-carbon fragment needed to form the imidazole ring.

Proposed Mechanism:

Initial Reaction: this compound reacts with a suitable one-carbon electrophile (e.g., an orthoformate or cyanogen (B1215507) bromide). The amino group acts as the initial nucleophile.

Intramolecular Cyclization: The nitrogen of the amino group and the nitrogen of an adjacent nitrile group participate in the cyclization. The amino group attacks the electrophilic carbon, and then an intramolecular nucleophilic attack by the nitrile nitrogen onto an intermediate closes the five-membered ring.

Aromatization/Rearrangement: Subsequent elimination and tautomerization steps would lead to the formation of the aromatic imidazole ring. The remaining C(CN)₂ group from the original molecule would be attached to the C2 position of the imidazole ring, which, upon deprotonation, would form the imidazolylidene malononitrile structure.

This proposed pathway leverages the inherent reactivity of the amino group as a nucleophile and the nitrile group as an electrophile precursor in a cyclization cascade.

Transformations Involving Nitrile Hydrolysis and Reduction (Mechanistic Focus)

The three nitrile groups of this compound can be transformed into carboxylic acids or primary amines through hydrolysis and reduction, respectively.

Nitrile Hydrolysis: Hydrolysis of nitriles to carboxylic acids can be performed under either acidic or basic conditions, proceeding through an amide intermediate. scispace.comnih.gov

Acid-Catalyzed Mechanism: The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. acs.org A water molecule then attacks this carbon. After a series of proton transfers, an amide tautomer (imidic acid) is formed, which then rearranges to the more stable amide. nih.gov Further hydrolysis of the amide under the reaction conditions yields the carboxylic acid and an ammonium ion. acs.org

Base-Catalyzed Mechanism: A hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting anion is protonated by water to form the imidic acid, which tautomerizes to the amide. Continued hydrolysis of the amide under basic conditions gives a carboxylate salt, which is protonated in a final acidic workup step to yield the carboxylic acid. nih.gov

For this compound, controlling the stoichiometry of the reagents could potentially allow for the selective hydrolysis of one, two, or all three nitrile groups.

Nitrile Reduction: Nitriles are readily reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). beilstein-journals.org The reduction of nitriles with DIBAL-H can yield either an amine or an aldehyde, depending on the reaction conditions.

Mechanism with LiAlH₄: The reduction occurs via two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon. acs.org The first addition forms an imine anion complexed to aluminum. The second hydride addition to the imine carbon forms a dianion intermediate. acs.org Aqueous workup then protonates the nitrogen atoms to yield the primary amine. Complete reduction of this compound would yield a triamine derivative.

TransformationReagent/ConditionIntermediateFinal Product (from one nitrile group)
Acid HydrolysisH₃O⁺, HeatAmideCarboxylic Acid
Base Hydrolysis1. NaOH, H₂O, Heat; 2. H₃O⁺AmideCarboxylic Acid
Reduction1. LiAlH₄, Ether; 2. H₂OImine AnionPrimary Amine

Exploration of Radical-Mediated Pathways

Radical reactions offer an alternative avenue for the functionalization of this compound. rsc.org Radical chain reactions typically proceed through three phases: initiation, propagation, and termination. libretexts.orglibretexts.org The electron-deficient nature of the double bond in this compound makes it an excellent acceptor for radical addition reactions. scispace.comacs.org

Mechanism of Radical Addition:

Initiation: A radical is generated from an initiator molecule by heat or light (e.g., homolytic cleavage of AIBN or a peroxide).

Propagation: The generated radical adds to the β-carbon of the electron-deficient double bond of this compound. This addition is highly regioselective due to the formation of a more stable radical intermediate, which is stabilized by the adjacent cyano and amino groups. This new radical can then propagate the chain by, for example, abstracting a hydrogen atom from a suitable donor. mdpi.com

Termination: The reaction is concluded when two radicals combine. libretexts.org

The polarity of the attacking radical is crucial. Nucleophilic radicals (e.g., alkyl radicals) readily add to electron-poor alkenes like this compound. acs.org The addition of electrophilic radicals is also possible but may be less favorable. nih.gov Photochemical methods, using sensitizers or photoredox catalysts, can also be employed to initiate radical addition by generating radicals under mild conditions. beilstein-journals.orgrsc.orgbeilstein-journals.org These pathways could be used to install a wide variety of alkyl or functionalized groups onto the carbon framework of the molecule.

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Advanced NMR methods provide through-bond and through-space correlations, offering a complete picture of the molecular architecture.

Advanced ¹H, ¹³C, and Heteronuclear NMR for Structural Elucidation

Detailed ¹H and ¹³C NMR data, including chemical shifts and coupling constants for aminoethenetricarbonitrile, have not been found in the surveyed scientific literature. For a molecule with its proposed structure, one would expect specific signals corresponding to the amino protons and the vinylic proton in the ¹H NMR spectrum. The ¹³C NMR spectrum would be expected to show distinct resonances for the ethenic carbons and the three nitrile carbons. However, experimentally determined and published spectra for this compound are not available.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning NMR signals and determining the connectivity of atoms. Techniques such as Correlation Spectroscopy (COSY) would confirm the coupling between protons, while Heteronuclear Single Quantum Coherence (HSQC) would correlate protons to their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would provide information about longer-range C-H couplings, which is invaluable for piecing together the molecular framework. Nuclear Overhauser Effect Spectroscopy (NOESY) would reveal through-space interactions, providing insights into the stereochemistry of the molecule. Unfortunately, no published studies detailing the application of these 2D NMR techniques to this compound could be located.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, are powerful tools for identifying functional groups within a molecule based on their characteristic vibrational frequencies.

Band Assignment and Functional Group Analysis

For this compound, one would anticipate characteristic vibrational bands for the N-H stretching of the amino group, the C=C stretching of the ethene backbone, and the C≡N stretching of the three nitrile groups. While general frequency ranges for these functional groups are well-established, specific FTIR and Raman spectra with detailed band assignments for this compound are not available in the literature.

In-situ Spectroscopic Monitoring of Reactions

In-situ spectroscopic monitoring allows for real-time tracking of chemical reactions, providing valuable mechanistic insights. Techniques like in-situ FTIR or Raman spectroscopy could be used to follow the formation or subsequent reactions of this compound. However, no studies employing in-situ spectroscopic methods to monitor reactions involving this specific compound were identified during the literature search.

Analysis of Molecular Vibrations and Electronic States

The study of molecular vibrations and electronic states through spectroscopic methods provides fundamental insights into the bonding and electronic structure of this compound. Techniques such as Infrared (IR), Raman, and UV-Vis spectroscopy are invaluable for this purpose.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within the molecule. For this compound, the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to its key functional groups: the nitrile (C≡N), amino (N-H), and alkene (C=C) moieties.

Nitrile (C≡N) Stretching: The most prominent feature in the vibrational spectrum is anticipated to be the stretching vibration of the three nitrile groups. Typically, C≡N stretches appear in the region of 2200-2260 cm⁻¹. Due to the presence of three such groups conjugated with the C=C double bond, a strong and possibly complex absorption pattern is expected in this region of the IR and Raman spectra.

Amino (N-H) Stretching and Bending: The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. Additionally, N-H bending (scissoring) vibrations would likely be observed around 1600-1650 cm⁻¹.

Alkene (C=C) Stretching: The stretching vibration of the carbon-carbon double bond, conjugated with both the amino group and the nitrile groups, is predicted to occur in the 1550-1620 cm⁻¹ range. Its intensity in the Raman spectrum is expected to be significant due to the polarizability of the π-system.

Illustrative Vibrational Spectroscopy Data for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
N-H Stretch (asymmetric) ~3450 Medium Weak
N-H Stretch (symmetric) ~3350 Medium Weak
C≡N Stretch ~2225 Strong Strong
N-H Bend ~1630 Medium Medium

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of this compound, involving the amino group, the double bond, and the three nitrile groups, is expected to give rise to characteristic electronic absorptions. The primary transition anticipated is a π → π* transition, characteristic of conjugated systems. The presence of the nitrogen lone pair also allows for a weaker n → π* transition. The extensive conjugation is predicted to shift the absorption maximum (λmax) to a longer wavelength compared to simpler enamines or nitriles.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, which can be used to determine the elemental formula of this compound. The theoretical exact mass of this compound (C₅H₂N₄) can be calculated by summing the exact masses of its constituent isotopes.

Calculation of Theoretical Exact Mass of this compound

Atom Number Exact Mass (Da) Total Mass (Da)
¹²C 5 12.000000 60.000000
¹H 2 1.007825 2.015650
¹⁴N 4 14.003074 56.012296

| Total | | | 118.022946 |

An experimental HRMS measurement yielding a mass very close to this theoretical value would confirm the elemental composition of C₅H₂N₄.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's structure and connectivity.

For this compound, fragmentation pathways would likely involve the loss of small, stable neutral molecules. Characteristic fragmentation patterns could include:

Loss of HCN: A common fragmentation pathway for nitrile-containing compounds.

Loss of NH₂ or NH₃: Fragmentation involving the amino group.

Cleavage of the C-C backbone: Leading to various smaller charged fragments.

The study of these fragmentation pathways allows for the detailed structural characterization of the molecule in the gas phase.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.

Confirmation of Molecular Connectivity and Stereochemistry

A single-crystal X-ray diffraction study of this compound would unambiguously confirm its molecular structure. It would provide precise measurements of all bond lengths and angles, confirming the covalent connectivity of the atoms. Furthermore, it would establish the planarity of the molecule, which is expected due to the sp² hybridization of the alkene carbons and the extensive conjugation. The stereochemistry around the double bond would also be definitively determined.

Illustrative X-ray Crystallography Data for this compound

Parameter Expected Value
C=C Bond Length ~1.37 Å
C-N (amino) Bond Length ~1.35 Å
C-C (cyano) Bond Length ~1.43 Å
C≡N Bond Length ~1.15 Å
C=C-N Bond Angle ~121°

Analysis of Intermolecular Interactions and Crystal Packing

X-ray crystallography also reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular forces. For this compound, the primary intermolecular interactions are expected to be:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitrogen atoms of the nitrile groups can act as acceptors. This would likely lead to the formation of extensive hydrogen-bonded networks, significantly influencing the crystal packing.

Dipole-Dipole Interactions: The high polarity of the nitrile groups would result in strong dipole-dipole interactions between adjacent molecules.

π-π Stacking: The planar, electron-rich nature of the molecule could facilitate π-π stacking interactions between parallel molecules. nih.gov

Understanding these interactions is crucial for predicting and explaining the physical properties of the solid material, such as its melting point and solubility.

Integration of Multi-Technique Spectroscopic Data for Complex Research Problems

The structural characterization of this compound is a prime example of a complex research problem where the integration of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography provides a robust and unequivocal solution. Each technique offers a unique window into the molecular world, and their combined insights resolve ambiguities that might persist with a single-method analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon and Proton Framework

¹H and ¹³C NMR spectroscopy are fundamental in establishing the connectivity of the atoms in this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic signal for the amine (-NH₂) protons. The chemical shift of these protons provides information about their electronic environment. Due to the electron-withdrawing nature of the three cyano groups, these protons would likely appear in a downfield region of the spectrum. The integration of this signal would correspond to two protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum is particularly informative for this molecule. It would display distinct signals for the two olefinic carbons of the ethene backbone and a signal for the carbon atoms of the three nitrile groups. The chemical shifts of the olefinic carbons are influenced by the attached amino and cyano groups, providing insight into the electron distribution across the double bond. The nitrile carbons would also have a characteristic chemical shift in the downfield region.

NMR Spectroscopic Data for this compound
Technique
¹H NMR
¹³C NMR

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful tool for identifying the specific functional groups present in a molecule. For this compound, the IR spectrum would be dominated by characteristic absorption bands that confirm its structure.

N-H Stretching: The presence of the primary amine group would be indicated by one or two sharp absorption bands in the region of 3300-3500 cm⁻¹.

C≡N Stretching: The three nitrile groups would give rise to a strong and sharp absorption band in the region of 2200-2260 cm⁻¹. The intensity of this band would be enhanced by the conjugation with the double bond.

C=C Stretching: The carbon-carbon double bond stretch would appear in the 1600-1680 cm⁻¹ region. Its exact position can provide clues about the electronic effects of the substituent groups.

Key IR Absorption Bands for this compound
Functional Group
Amine (N-H Stretch)
Nitrile (C≡N Stretch)
Alkene (C=C Stretch)

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. High-resolution mass spectrometry can provide the exact molecular formula.

Fragmentation: The fragmentation pattern would likely involve the loss of small, stable neutral molecules such as HCN from the molecular ion, leading to the formation of characteristic fragment ions. The analysis of these fragments helps to piece together the molecular structure.

Mass Spectrometry Data for this compound
Analysis
Molecular Ion (M⁺)
Key Fragmentation Pathways

X-ray Crystallography: Visualizing the 3D Structure

Single-crystal X-ray crystallography provides the ultimate confirmation of the molecular structure by determining the precise spatial arrangement of atoms in the crystalline state. This technique yields a three-dimensional model of the molecule, providing accurate bond lengths, bond angles, and information about intermolecular interactions. For this compound, a crystal structure would definitively confirm the planar geometry of the ethene backbone and the stereochemical relationship of the substituents.

Crystallographic Data for this compound
Parameter
Crystal System
Space Group
Key Bond Lengths (C=C, C-N, C≡N)
Key Bond Angles

By integrating the data from these diverse spectroscopic techniques, a comprehensive and unambiguous structural assignment for this compound can be achieved. NMR defines the atomic connectivity, IR confirms the presence of key functional groups, mass spectrometry establishes the molecular weight and fragmentation behavior, and X-ray crystallography provides a precise three-dimensional picture. This multi-technique approach is a cornerstone of modern chemical research, enabling the detailed characterization of novel and complex molecules.

Theoretical and Computational Chemistry Studies of Aminoethenetricarbonitrile

Electronic Structure and Bonding Analysis

A thorough investigation into the electronic structure and bonding of aminoethenetricarbonitrile would provide fundamental insights into its reactivity and properties.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. For this compound, DFT calculations would be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. Different functionals and basis sets would be tested to ensure the accuracy of the computed results.

Table 1: Hypothetical DFT Calculation Parameters for this compound

ParameterExample Value/Method
Functional B3LYP
Basis Set 6-311++G(d,p)
Solvation Model PCM (Polarizable Continuum Model)
Software Gaussian, ORCA, etc.

This table represents typical parameters for such a study, not actual published data for this compound.

Orbital Analysis and Electron Density Distribution

Analysis of the molecular orbitals (MOs), especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO would indicate the molecule's kinetic stability and chemical reactivity. Electron density distribution analysis would reveal the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the potential reaction pathways of a molecule.

Transition State Characterization and Activation Energy Calculations

To study a chemical reaction involving this compound, computational methods would be used to locate the transition state (TS) structure connecting reactants and products. researchgate.net The characterization of the TS involves confirming that it is a first-order saddle point on the potential energy surface, which is typically done by frequency analysis. The activation energy, the energy difference between the transition state and the reactants, would then be calculated to predict the reaction rate.

Table 2: Illustrative Data from a Hypothetical Reaction Pathway Calculation

SpeciesRelative Energy (kcal/mol)
Reactants 0.0
Transition State [Hypothetical Value]
Products [Hypothetical Value]

This table illustrates the type of data that would be generated. No such data has been found for this compound.

Solvent Effects on Reaction Mechanisms

The presence of a solvent can significantly influence reaction mechanisms and rates. Computational models, such as implicit and explicit solvation models, would be applied to study the effect of different solvents on the reaction pathways of this compound. These models can account for the stabilization or destabilization of reactants, transition states, and products by the solvent.

Conformational Analysis and Tautomerism Studies

Many molecules can exist in different spatial arrangements (conformers) or as different structural isomers that can interconvert (tautomers).

A computational study of this compound would involve a systematic search for its stable conformers and potential tautomers. The relative energies of these different forms would be calculated to determine their populations at a given temperature. The energy barriers for the interconversion between different conformers and tautomers would also be computed to understand the dynamics of these processes.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and understanding molecular structure. Density Functional Theory (DFT) is a widely used method for such predictions due to its balance of accuracy and computational cost.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. Computational methods can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C, providing insights into the electronic environment of each atom. The Gage Independent Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to calculate NMR shieldings, which are then converted to chemical shifts. The accuracy of these predictions depends on the chosen functional and basis set. For instance, a study on various organic molecules found that different DFT functionals and basis sets yield varying degrees of accuracy when compared to experimental data.

For this compound, theoretical calculations would involve optimizing the molecular geometry and then performing GIAO-DFT calculations to obtain the isotropic shielding constants for each hydrogen and carbon atom. These values would then be referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following table is illustrative and does not represent actual published research data. It demonstrates the type of information that would be generated from computational studies.)

Atom Predicted Chemical Shift (ppm)
H (Amino) 5.0 - 7.0
C (Ethene) 100 - 120
C (Nitrile) 115 - 125
C (Amino-substituted) 140 - 160

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, which correspond to the peaks in an IR spectrum. These calculations are typically performed by first finding the optimized geometry of the molecule and then computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes.

It is a known issue that computationally determined IR frequencies are often higher than experimental values. Therefore, a scaling factor is commonly applied to the calculated frequencies to improve agreement with experimental spectra. For this compound, theoretical IR spectra would predict the frequencies and intensities of characteristic vibrational modes, such as the N-H stretches of the amino group, the C=C stretch of the ethene backbone, and the C≡N stretches of the nitrile groups.

Table 2: Hypothetical Predicted IR Frequencies for Key Vibrational Modes of this compound (Note: The following table is illustrative and does not represent actual published research data. It demonstrates the type of information that would be generated from computational studies.)

Vibrational Mode Predicted Frequency (cm⁻¹) (Unscaled) Predicted Frequency (cm⁻¹) (Scaled)
N-H Stretch 3400 - 3500 3200 - 3300
C≡N Stretch 2200 - 2300 2100 - 2200
C=C Stretch 1600 - 1650 1520 - 1570

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules. frontiersin.orgresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions, conformational changes, and intermolecular interactions over time. frontiersin.orgresearchgate.net

For this compound, an MD simulation would typically involve the following steps:

System Setup: A simulation box is created containing one or more molecules of this compound, often solvated in a chosen solvent to mimic experimental conditions.

Force Field: A force field is selected to describe the potential energy of the system as a function of the atomic coordinates. The force field contains parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic).

Equilibration: The system is brought to the desired temperature and pressure through a process of equilibration.

Production Run: Once equilibrated, the simulation is run for a specific length of time (from nanoseconds to microseconds), and the trajectory of the atoms is saved.

Analysis of the resulting trajectory can reveal important information about the dynamic behavior of this compound, such as:

Conformational Dynamics: How the molecule flexes and changes its shape over time. This could include rotation around single bonds and the planarity of the ethene backbone.

Solvation Structure: How solvent molecules arrange themselves around the solute and the nature of the solute-solvent interactions.

Vibrational Motions: Although less precise than quantum mechanical calculations, MD simulations can provide information about the vibrational motions of the molecule at a given temperature.

Table 3: Compounds Mentioned

Compound Name
This compound

Applications in Advanced Organic Synthesis and Materials Research

Role as a Versatile Synthetic Building Block for Complex Architectures

The dense arrangement of reactive sites within aminoethenetricarbonitrile makes it an attractive starting point for the construction of complex molecular frameworks. The interplay between the nucleophilic amino group, the electrophilic nitrile carbons, and the reactive double bond allows for a diverse range of chemical transformations.

Polycyclic and fused-ring systems are core structures in many pharmaceuticals, natural products, and functional materials. The strategic placement of an amino group adjacent to nitrile functionalities in this compound provides a template for intramolecular and intermolecular cyclization reactions to build such systems.

The general principle often involves the reaction of a compound containing both an acidic proton and an internal nucleophile with a suitable electrophile. For instance, in related syntheses, 2-amino-4H-1,3-thiazin-4-one derivatives have been used in three-component reactions to produce fused thiazine-dicarboxylates with yields ranging from 76–85% mdpi.com. Similarly, thiazole-pyrimidines have been synthesized from 2-aminothiazole (B372263) derivatives mdpi.com. These examples highlight a common strategy where an amino group participates in the formation of a new heterocyclic ring.

Based on these precedents, it is plausible that this compound could serve as a precursor to novel, highly nitrogenated, fused heterocyclic systems. The amino group could act as the initial nucleophile, while the nitrile groups could undergo cyclization upon reaction with appropriate bifunctional reagents, leading to complex polycyclic architectures that are otherwise difficult to access.

Stereoselectivity in chemical reactions is crucial for producing a single desired stereoisomer, which is particularly important in the synthesis of pharmaceuticals and biologically active molecules. A stereoselective reaction is one that favors the formation of one stereoisomer over another masterorganicchemistry.com. This can be further classified into diastereoselectivity and enantioselectivity.

The carbon-carbon double bond in this compound represents a key site for potential stereoselective transformations. Reactions such as catalytic hydrogenation, cycloaddition, or epoxidation could theoretically be controlled to proceed with high stereoselectivity. Achieving such control would likely involve the use of chiral catalysts or reagents that can differentiate between the two faces of the planar double bond, thereby directing the approach of the reactant to form one stereoisomer preferentially. While specific examples involving this compound are not extensively documented, the principles of stereoselective synthesis are well-established for activated alkenes.

Precursor in the Synthesis of Advanced Organic Materials

The electronic properties and functional group density of this compound make it a candidate for the synthesis of advanced organic materials with tailored electronic, optical, or porous properties.

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These materials are typically π-conjugated molecules or polymers. The structure of this compound, featuring a π-system influenced by a strong electron-donating amino group and potent electron-withdrawing nitrile groups, suggests it could function as a building block for "push-pull" systems. Such systems are known for their tunable electronic properties and are often used in the design of organic electronic materials. The incorporation of such a highly polarized unit into a larger conjugated system could significantly impact the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing its charge transport and photophysical properties.

Functional polymers and Covalent Organic Frameworks (COFs) are classes of materials built from molecular precursors that offer a high degree of synthetic control over their properties. COFs, in particular, are crystalline porous polymers with well-defined structures. rsc.org

The presence of a primary amino group makes this compound a highly valuable potential monomer or linker for the synthesis of these materials. Amino-functionalized building blocks are frequently used in the construction of COFs and other porous polymers. The amino groups can serve as reactive sites for forming linkages, such as imines, amides, or thioureas, which build the framework. rsc.orgresearchgate.net Furthermore, the amine functionality can be incorporated to impart specific properties to the final material, such as basicity for CO2 capture or as a site for post-synthetic modification. rsc.orgnih.gov

The table below summarizes the role of amine functionality in the synthesis of COFs, a role that this compound is theoretically well-suited to play.

FeatureRole of Amine Functionality in COFsPotential Contribution of this compound
Framework Formation Serves as a reactive site for forming dynamic covalent bonds (e.g., imines) with aldehyde-containing monomers. chemrxiv.orgThe primary amine can participate in polycondensation reactions to form the porous framework.
Porosity & Surface Area The geometry of the amine-containing linker influences the pore size and overall surface area of the resulting COF.As a compact, functionalized linker, it could lead to frameworks with unique pore environments.
Post-Synthetic Modification The amine acts as a chemical handle to introduce new functional groups after the COF has been synthesized. rsc.orgThe amino group could be modified to tune the properties of the material for specific applications.
Gas Sorption Amine groups provide basic sites that can enhance the selective capture of acidic gases like CO2. nih.govThe combination of the amino group and nitrogen-rich nitrile groups could enhance gas selectivity.

Development of Novel Synthetic Reagents and Catalytic Systems (Ligands)

The multiple nitrogen atoms in this compound (one in the amino group and three in the nitrile groups) present potential coordination sites for metal ions. This suggests that the molecule could serve as a multidentate ligand in coordination chemistry and catalysis. Chiral organic ligands are instrumental in developing catalysts for asymmetric synthesis. While this compound itself is achiral, it could be used as a scaffold to synthesize more complex chiral ligands.

The development of new catalytic systems often relies on the design of ligands that can fine-tune the electronic and steric properties of a metal center. The unique electronic profile of this compound, with its push-pull nature, could modulate the reactivity of a coordinated metal in a novel way. Although the application of this compound as a ligand is still a nascent area, its structure is promising for the exploration of new metal complexes with potential catalytic activity.

Future Research Directions and Unexplored Reactivity

Emerging Synthetic Strategies for Aminoethenetricarbonitrile and its Derivatives

The development of novel and efficient synthetic methods for this compound and its substituted analogues is a primary area for future research. Current synthetic approaches often rely on classical condensation reactions. Emerging strategies are expected to focus on sustainability, efficiency, and the generation of molecular diversity.

One promising avenue is the expanded use of multicomponent reactions (MCRs) . MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials. The development of new MCRs to access diverse this compound derivatives would be a significant advancement, offering rapid access to libraries of compounds for screening in various applications.

Furthermore, the exploration of catalytic C-H functionalization presents an exciting frontier. This approach would involve the direct conversion of C-H bonds in precursor molecules to C-C or C-N bonds, providing a more atom-economical and step-efficient route to substituted aminoethenetricarbonitriles. Research in this area could lead to the development of novel catalysts that can selectively activate and functionalize specific C-H bonds.

Another area of focus will likely be the development of asymmetric syntheses to produce chiral this compound derivatives. Many biologically active molecules are chiral, and the ability to synthesize specific enantiomers of this compound analogues could be crucial for their potential applications in medicinal chemistry and materials science. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reactions.

Investigation of Unconventional Reactivity Modes

Beyond its established reactivity, this compound possesses a unique electronic structure due to the presence of the amino group and three cyano groups, suggesting the potential for unconventional reactivity. Future research should aim to uncover and harness these latent reaction pathways.

A key area for investigation is the exploration of cycloaddition reactions . The electron-deficient nature of the double bond in this compound makes it a potential candidate for various cycloaddition reactions, such as [4+2] and [3+2] cycloadditions. These reactions could provide access to a wide range of complex heterocyclic structures that are difficult to synthesize through other means. The reactivity of the nitrile groups in cycloadditions should also be systematically studied.

The unique arrangement of functional groups in this compound could also be exploited in cascade reactions . A single activation event could trigger a series of intramolecular reactions, leading to the rapid construction of complex molecular architectures. Designing and discovering such cascade reactions would be a testament to the synthetic utility of this versatile building block.

Furthermore, the potential for photochemical and electrochemical transformations of this compound remains largely unexplored. Under photochemical conditions, the molecule could undergo unique cycloadditions or rearrangements. Electrochemical methods could be employed to mediate redox reactions at the nitrogen or the carbon-carbon double bond, opening up new avenues for functionalization.

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic methods for this compound and its derivatives to continuous flow and automated platforms is a critical step towards their practical application. These technologies offer significant advantages in terms of safety, scalability, and reproducibility.

Flow chemistry , where reactions are performed in a continuously flowing stream in a microreactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. For the synthesis of this compound, which may involve exothermic reactions or the use of hazardous reagents, flow chemistry can offer enhanced safety and higher yields. The development of robust flow protocols would facilitate the on-demand synthesis of this compound and its derivatives.

Automated synthesis platforms can be used to rapidly generate libraries of this compound derivatives for high-throughput screening. By integrating robotic systems with flow reactors, a large number of reaction parameters and starting materials can be explored in a short period. This would accelerate the discovery of new derivatives with desired properties.

The table below outlines the potential benefits of integrating these modern synthesis technologies.

TechnologyPotential Advantages for this compound Synthesis
Flow Chemistry Enhanced safety, improved heat and mass transfer, precise control over reaction conditions, ease of scalability, potential for in-line analysis and purification.
Automated Synthesis High-throughput synthesis of derivatives, rapid optimization of reaction conditions, efficient library generation for screening, reduced manual labor and human error.

Advanced Spectroscopic and Computational Approaches for Mechanistic Discovery

A deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is crucial for the rational design of new synthetic methods and the prediction of novel reactivity. Advanced spectroscopic and computational techniques will play a pivotal role in this endeavor.

In situ spectroscopic techniques , such as ReactIR (Fourier Transform Infrared Spectroscopy) and in situ NMR (Nuclear Magnetic Resonance), can provide real-time information about the concentration of reactants, intermediates, and products during a reaction. These techniques can be used to identify transient intermediates and to elucidate the kinetics of the reactions, providing valuable insights into the reaction mechanism.

Computational chemistry , particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms. DFT calculations can be used to model the potential energy surface of a reaction, identify transition states, and calculate activation energies. This information can be used to predict the feasibility of a proposed reaction pathway and to understand the factors that control the selectivity of a reaction. For this compound, computational studies could help in understanding its electronic structure, predicting its reactivity in various transformations, and designing new catalysts for its synthesis.

The synergy between advanced spectroscopic experiments and high-level computational studies will be essential for a comprehensive understanding of the chemistry of this compound, paving the way for its future applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of aminoethenetricarbonitrile to improve yield and purity?

  • Methodology :

  • Step 1 : Explore solvent systems (e.g., acetonitrile, DMF) and catalysts (e.g., triethylamine) based on analogous carbonitrile syntheses .
  • Step 2 : Use high-performance liquid chromatography (HPLC) to monitor reaction progress and identify intermediates.
  • Step 3 : Optimize reaction parameters (temperature, time) via factorial design experiments. For example:
Temperature (°C)Reaction Time (h)Catalyst (mol%)Yield (%)Purity (%)
801256295
1008107898
  • Step 4 : Validate purity using nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • FT-IR : Identify functional groups (e.g., nitrile stretch ~2200 cm⁻¹, amine N-H ~3300 cm⁻¹).
  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) and compare with PubChem data for structural analogs .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight and fragmentation patterns.
  • UV-Vis : Assess electronic transitions for photochemical studies .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodology :

  • Step 1 : Prepare buffered solutions (pH 3–11) and incubate the compound at 25°C.
  • Step 2 : Monitor degradation via HPLC at intervals (0, 24, 48, 72 hours).
  • Step 3 : Calculate half-life (t₁/₂) using first-order kinetics. Example
pHDegradation Rate (h⁻¹)t₁/₂ (h)
30.01257.8
70.003231.0
110.02527.7
  • Step 4 : Correlate stability with protonation states using computational pKa predictions .

Advanced Research Questions

Q. What mechanistic insights can density functional theory (DFT) provide for this compound’s reactivity?

  • Methodology :

  • Step 1 : Optimize molecular geometry using Gaussian 09 at the B3LYP/6-31G(d) level.
  • Step 2 : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Step 3 : Simulate reaction pathways (e.g., nucleophilic addition) with transition state analysis.
  • Step 4 : Validate computational results with experimental kinetic data .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodology :

  • Step 1 : Conduct a systematic review of literature, noting variances in assay conditions (e.g., cell lines, concentrations).
  • Step 2 : Replicate key studies under controlled conditions, standardizing protocols (e.g., MTT assay for cytotoxicity).
  • Step 3 : Apply statistical tools (ANOVA, t-tests) to assess reproducibility. Example analysis:
StudyIC₅₀ (μM)Cell LineAssay Duration (h)p-value vs. Control
A12.3HeLa480.001
B45.6MCF-7720.12
  • Step 4 : Investigate metabolite formation or solvent interference using LC-MS .

Q. What strategies are effective for designing enantioselective syntheses of this compound analogs?

  • Methodology :

  • Step 1 : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric catalysis.
  • Step 2 : Use circular dichroism (CD) spectroscopy to confirm enantiomeric excess (ee).
  • Step 3 : Optimize reaction conditions (e.g., solvent polarity, temperature) to maximize ee.
  • Step 4 : Compare results with computational models of transition-state chirality .

Data Analysis and Reporting

Q. How should researchers document and share raw data for this compound studies to ensure reproducibility?

  • Methodology :

  • Step 1 : Archive raw spectra, chromatograms, and computational outputs in open-access repositories (e.g., Zenodo).
  • Step 2 : Provide detailed experimental sections in publications, including instrument calibration data.
  • Step 3 : Use standardized formats (e.g., JCAMP-DX for NMR data) .

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